molecular formula C16H16N4O4S B15143599 Nevirapine methanesulfonate-d2

Nevirapine methanesulfonate-d2

Cat. No.: B15143599
M. Wt: 362.4 g/mol
InChI Key: ZQMZOPFQGXZCTG-KNXIQCGSSA-N
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Description

Nevirapine methanesulfonate-d2 is a deuterated form of nevirapine methanesulfonate, which is a derivative of nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of nevirapine due to the presence of deuterium atoms, which can provide more detailed insights through various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nevirapine methanesulfonate-d2 typically involves the deuteration of nevirapine followed by the formation of the methanesulfonate salt. The deuteration process can be achieved through the use of deuterated reagents or solvents under specific reaction conditions that facilitate the incorporation of deuterium atoms into the nevirapine molecule.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes followed by purification and crystallization steps to obtain the final product in its pure form. The process is optimized to ensure high yield and purity, which is crucial for its use in scientific research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Nevirapine methanesulfonate-d2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nevirapine N-oxide, while reduction may yield this compound with reduced functional groups.

Scientific Research Applications

Nevirapine methanesulfonate-d2 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of nevirapine.

    Biology: Employed in biological studies to understand the interaction of nevirapine with biological molecules and its effects on cellular processes.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of nevirapine in the body.

    Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems to enhance the efficacy and safety of nevirapine-based treatments.

Mechanism of Action

Nevirapine methanesulfonate-d2 exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1 This binding disrupts the enzyme’s catalytic site, thereby inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities This inhibition prevents the transcription of viral RNA into DNA, effectively halting the replication of the virus

Comparison with Similar Compounds

    Nevirapine: The non-deuterated form of nevirapine methanesulfonate-d2.

    Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.

    Delavirdine: A non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes this compound a valuable tool in the development and optimization of HIV-1 treatments.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

[(2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-7-yl)-dideuteriomethyl] methanesulfonate

InChI

InChI=1S/C16H16N4O4S/c1-25(22,23)24-9-10-6-8-18-15-13(10)19-16(21)12-3-2-7-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,19,21)/i9D2

InChI Key

ZQMZOPFQGXZCTG-KNXIQCGSSA-N

Isomeric SMILES

[2H]C([2H])(C1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4)OS(=O)(=O)C

Canonical SMILES

CS(=O)(=O)OCC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Origin of Product

United States

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